Nefopam-d4 (hydrochloride)
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Overview
Description
Nefopam-d4 (hydrochloride) is a deuterated form of nefopam hydrochloride, a centrally acting, non-opioid analgesic. It is primarily used for the treatment of moderate to severe pain, including post-surgical pain. The deuterated version, Nefopam-d4, is often used in scientific research to study the pharmacokinetics and metabolism of nefopam due to its stable isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nefopam hydrochloride involves several steps, starting from the reaction of 1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine with hydrochloric acid to form the hydrochloride salt. The deuterated version, Nefopam-d4, is synthesized by incorporating deuterium atoms into the molecular structure, typically through the use of deuterated reagents and solvents during the synthesis process.
Industrial Production Methods
Industrial production of nefopam hydrochloride involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process includes steps such as crystallization, filtration, and drying to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
Nefopam-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Nefopam can be oxidized to form its N-oxide derivative.
Reduction: Reduction reactions can convert nefopam to its desmethylated form.
Substitution: Nefopam can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides are used for substitution reactions.
Major Products
Oxidation: Nefopam N-oxide
Reduction: Desmethylnefopam
Substitution: Various substituted nefopam derivatives
Scientific Research Applications
Nefopam-d4 (hydrochloride) is widely used in scientific research due to its stable isotopic labeling, which allows for precise tracking and analysis in pharmacokinetic and metabolic studies. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of nefopam in biological samples.
Biology: Studied for its effects on neurotransmitter reuptake and its potential neuroprotective properties.
Medicine: Investigated for its analgesic properties and potential use in multimodal pain management strategies.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Nefopam-d4 (hydrochloride) exerts its analgesic effects through multiple mechanisms:
Inhibition of Neurotransmitter Reuptake: It inhibits the reuptake of serotonin, norepinephrine, and dopamine, increasing their levels in the synaptic cleft and enhancing pain relief.
Modulation of Ion Channels: It blocks sodium and calcium channels, reducing neuronal excitability and pain transmission.
Antihyperalgesic Activity: It modulates glutamatergic transmission, reducing hyperalgesia and pain sensitivity.
Comparison with Similar Compounds
Nefopam-d4 (hydrochloride) is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies. Similar compounds include:
Nefopam Hydrochloride: The non-deuterated form, used clinically for pain management.
Diphenhydramine: An antihistamine with structural similarities but different pharmacological effects.
Orphenadrine: An antiparkinsonian drug with some structural similarities but different therapeutic uses.
Nefopam-d4 stands out due to its specific use in research and its ability to provide detailed insights into the metabolism and pharmacokinetics of nefopam.
Biological Activity
Nefopam-d4 (hydrochloride) is a deuterated analog of nefopam, a non-opioid analgesic. This compound has garnered attention in pharmacological research due to its unique mechanism of action and potential therapeutic applications. This article delves into the biological activity of nefopam-d4, highlighting its pharmacodynamics, clinical efficacy, and relevant research findings.
Property | Value |
---|---|
Common Name | Nefopam-d4 hydrochloride |
CAS Number | 2747915-60-0 |
Molecular Formula | C₁₇H₁₆D₄ClNO |
Molecular Weight | 293.82 g/mol |
Density | N/A |
Boiling Point | N/A |
Flash Point | N/A |
Nefopam-d4 is characterized by the incorporation of deuterium, which may influence its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles. The presence of deuterium can enhance the stability of the compound and potentially alter its interaction with biological targets.
Nefopam acts primarily as a centrally acting analgesic. It is known to block voltage-sensitive sodium channels and modulate glutamatergic transmission, which contributes to its analgesic effects. The IC50 value for blocking sodium channels is reported to be approximately 27 µM in vitro . Additionally, nefopam has been shown to influence the β-catenin protein levels in mesenchymal cells both in vitro and in vivo, indicating a potential role in cellular signaling pathways .
Analgesic Properties
Several clinical studies have demonstrated the efficacy of nefopam in pain management:
- Postoperative Pain Management : A randomized double-blind study assessed the analgesic efficacy of intramuscular nefopam hydrochloride (20 mg) compared to placebo in patients undergoing upper abdominal surgery. Results indicated that patients receiving nefopam required significantly less morphine postoperatively than those receiving placebo (44.1 mg vs. 62.5 mg over 24 hours, P < 0.05) .
- Comparison with Opioids : In another clinical trial involving hospitalized patients with pain of skeletal and neuromuscular origin, nefopam was found to be as effective as pethidine (50 mg) but superior to placebo in pain relief .
Adverse Effects
While nefopam is generally well-tolerated, some studies have reported side effects such as tachycardia and sweating. In a systematic review of nine trials involving postoperative pain management, these adverse effects were noted alongside the analgesic benefits .
Research Findings
Nefopam-d4's biological activity has been explored through various research methodologies:
- In Vitro Studies : In SK-N-SH cells, nefopam inhibited the uptake of sodium ions in a concentration-dependent manner, reinforcing its role as a sodium channel blocker .
- Animal Models : In animal studies using NMRI mice, nefopam demonstrated dose-dependent protection against electroshock-induced seizures and reduced mechanical allodynia in models of neuropathic pain .
Case Studies
-
Case Study: Postoperative Pain Relief
In a controlled clinical trial involving 80 patients, those treated with oral nefopam (60 mg t.i.d.) showed significant improvements in pain scores compared to placebo over three days. This highlights nefopam's potential as an effective analgesic alternative in postoperative settings. -
Case Study: Neuropathic Pain
A study involving vincristine-induced peripheral neuropathy models showed that nefopam administration resulted in decreased neurokinin-1 receptor concentrations and increased paw withdrawal thresholds against mechanical stimuli at higher doses .
Properties
Molecular Formula |
C17H20ClNO |
---|---|
Molecular Weight |
293.8 g/mol |
IUPAC Name |
3,3,4,4-tetradeuterio-5-methyl-1-phenyl-1,6-dihydro-2,5-benzoxazocine;hydrochloride |
InChI |
InChI=1S/C17H19NO.ClH/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18;/h2-10,17H,11-13H2,1H3;1H/i11D2,12D2; |
InChI Key |
CNNVSINJDJNHQK-ZYMFQSNRSA-N |
Isomeric SMILES |
[2H]C1(C(OC(C2=CC=CC=C2CN1C)C3=CC=CC=C3)([2H])[2H])[2H].Cl |
Canonical SMILES |
CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.